molecular formula C10H14N2O2S B13295393 1-Methanesulfonyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

1-Methanesulfonyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

Cat. No.: B13295393
M. Wt: 226.30 g/mol
InChI Key: UWEOLAHTHQANQL-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is a chemical compound belonging to the benzodiazepine class Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and muscle relaxant properties

Preparation Methods

The synthesis of 1-Methanesulfonyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine typically involves the following steps:

Chemical Reactions Analysis

1-Methanesulfonyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Mechanism of Action

The mechanism of action of 1-Methanesulfonyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine involves its interaction with specific molecular targets:

Biological Activity

1-Methanesulfonyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine (often referred to as "the compound") is a derivative of the benzodiazepine class. Benzodiazepines are widely recognized for their anxiolytic, sedative, and anticonvulsant properties. This article explores the biological activity of the compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N2O2SC_{10}H_{14}N_{2}O_{2}S, with a specific structure that influences its biological activity. The compound features a methanesulfonyl group which may enhance its solubility and interaction with biological targets.

Structural Information

PropertyValue
Molecular FormulaC₁₀H₁₄N₂O₂S
SMILESCS(=O)(=O)N1CCNCC2=CC=CC=C21
InChIInChI=1S/C10H14N2O2S/c1-15(13,14)12...

Structure-Activity Relationship (SAR)

Recent studies have emphasized the importance of SAR in developing new benzodiazepine derivatives. For example:

  • Methyl Group Addition : The presence of a methyl group at certain positions has been shown to increase activity against peripheral benzodiazepine receptors (PBR), suggesting that similar modifications could enhance the efficacy of 1-methanesulfonyl derivatives .
  • Halogen Substituents : Chlorination at specific positions has been associated with increased lipophilicity and receptor affinity .

Case Studies

While direct case studies on this specific compound are scarce, analogous compounds have been evaluated for their pharmacological profiles. For instance:

  • Compound Evaluation : In vivo studies have shown that certain benzodiazepine derivatives exhibit significant anxiolytic effects in animal models. The compounds were tested using the elevated plus maze (EPM) and open field tests, demonstrating enhanced locomotor activity alongside anxiolytic effects .

Pharmacokinetics

Understanding the pharmacokinetics of benzodiazepines is crucial for evaluating their therapeutic potential. Most benzodiazepines undergo extensive hepatic metabolism via cytochrome P450 enzymes and are primarily excreted through urine. The lipophilicity of the compounds influences their absorption rates and onset of action .

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

1-methylsulfonyl-2,3,4,5-tetrahydro-1,4-benzodiazepine

InChI

InChI=1S/C10H14N2O2S/c1-15(13,14)12-7-6-11-8-9-4-2-3-5-10(9)12/h2-5,11H,6-8H2,1H3

InChI Key

UWEOLAHTHQANQL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCNCC2=CC=CC=C21

Origin of Product

United States

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